アルテミシニン酸

概要

説明

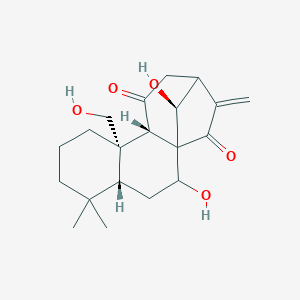

アルテミシニン酸は、スイートワームウッドとして一般的に知られる植物Artemisia annuaから得られるセスキテルペンラクトンです。この化合物は、強力な抗マラリア薬であるアルテミシニンの前駆体です。 アルテミシニン酸は、マラリアやその他の病気の治療に不可欠なアルテミシニンとその誘導体の半合成における可能性があるため、大きな注目を集めています .

科学的研究の応用

Artemisinic acid has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of artemisinin and its derivatives, which are used in various chemical studies.

Biology: Artemisinic acid is studied for its role in the biosynthesis of artemisinin and its potential as a bioactive compound.

Medicine: Beyond its use in malaria treatment, artemisinic acid and its derivatives are being investigated for their potential in treating cancer, hepatitis B, and other diseases.

Industry: The compound is used in the production of antimalarial drugs and other pharmaceuticals

作用機序

アルテミシニン酸は、主にアルテミシニンへの変換によってその効果を発揮します。アルテミシニンの作用機序は、そのエンドペルオキシドブリッジの開裂に関与し、マラリア寄生虫の細胞成分を損傷させる反応性酸素種を生成します。 このプロセスは、寄生虫のヘムを解毒する能力を妨げ、その死につながります .

類似化合物の比較

アルテミシニン酸は、アルテミシニンの前駆体としての役割により、独特です。類似の化合物には以下が含まれます。

アルテミシニン: アルテミシニン酸から得られた活性抗マラリア薬。

ジヒドロアルテミシニン酸: アルテミシニン酸の還元型で、アルテミシニンの合成にも使用されます。

アルテミシニンアルデヒド: アルテミシニンの生合成における中間体.

アルテミシニン酸は、エンジニアリングされた微生物での生産の容易さと、アルテミシニンの半合成における重要な役割により、研究および産業的用途の両方で貴重な化合物です .

生化学分析

Biochemical Properties

Artemisinic acid interacts with various enzymes, proteins, and other biomolecules. The endoperoxide moiety of artemisinic acid reacts with the iron in cancer cells to produce reactive oxygen species (ROS) including superoxide and hydroxyl radicals, which elicit cellular destruction . It also has significant binding affinity for the monolignol, coniferyl alcohol .

Cellular Effects

Artemisinic acid has been shown to have various effects on different types of cells and cellular processes. For instance, it inhibits RANKL-stimulated osteoclast formation and function . It also suppresses intracellular reactive oxygen species levels by activating the antioxidant response via nuclear factor erythroid-2-related factor 2 (Nrf2) pathway upregulation .

Molecular Mechanism

Artemisinic acid exerts its effects at the molecular level through various mechanisms. It inhibits the mitogen-activated kinases (MAPK) and nuclear factor-κB (NF-κB) pathways, as well as the transcription and expression of NFATc1 and c-Fos . It also reacts with the iron in cancer cells to produce ROS, which elicit cellular destruction .

Metabolic Pathways

Artemisinic acid is involved in the biosynthesis pathway of artemisinin. The pathway can be divided into two main sections: the upstream pathway that produces amorpha-4,11-diene from FPP and the downstream pathway that converts amorpha-4,11-diene into artemisinic acid .

Subcellular Localization

One study suggests that a class III peroxidase from Artemisia annua, which may be involved in artemisinin metabolism, is peroxisomal .

準備方法

合成経路と反応条件

アルテミシニン酸は、さまざまな方法で合成できます。一般的な方法の1つは、遺伝子組み換え酵母(Saccharomyces cerevisiae)を使用してアルテミシニン酸を生産することを含みます。

工業生産方法

アルテミシニン酸の工業生産は、主にArtemisia annuaからの抽出に依存しています。植物材料を収穫し、乾燥させて、溶媒抽出を行い、アルテミシニン酸を分離します。 合成生物学の進歩により、微生物におけるアルテミシニン酸の生産が可能になり、工業的用途に拡大することができます .

化学反応の分析

反応の種類

アルテミシニン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、アルテミシニン酸をアルテミシニンとその誘導体に変換するために不可欠です。

一般的な試薬と条件

酸化: アルテミシニン酸は、過酸化水素や分子状酸素などの試薬を使用して、鉄や銅塩などの触媒の存在下で酸化できます。

還元: アルテミシニン酸の還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

生成される主な生成物

アルテミシニン酸の酸化から生成される主な生成物はアルテミシニンです。 ジヒドロアルテミシニン酸などの他の誘導体は、還元反応によって得られます .

科学研究への応用

アルテミシニン酸は、幅広い科学研究への応用があります。

化学: アルテミシニンとその誘導体の合成の前駆体として役立ちます。これらはさまざまな化学研究で使用されます。

生物学: アルテミシニン酸は、アルテミシニンの生合成における役割と、生物活性化合物としての可能性について研究されています。

医学: マラリア治療における用途に加えて、アルテミシニン酸とその誘導体は、癌、B型肝炎、その他の病気の治療における可能性について調査されています。

類似化合物との比較

Artemisinic acid is unique due to its role as a precursor to artemisinin. Similar compounds include:

Artemisinin: The active antimalarial agent derived from artemisinic acid.

Dihydroartemisinic acid: A reduced form of artemisinic acid, also used in the synthesis of artemisinin.

Artemisinic aldehyde: An intermediate in the biosynthesis of artemisinin.

Artemisinic acid stands out due to its ease of production in engineered microorganisms and its pivotal role in the semi-synthesis of artemisinin, making it a valuable compound in both research and industrial applications .

特性

IUPAC Name |

2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQMEXSCSAIXGB-SAXRGWBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80286-58-4 | |

| Record name | Artemisinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80286-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080286584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARTEMISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N99527G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

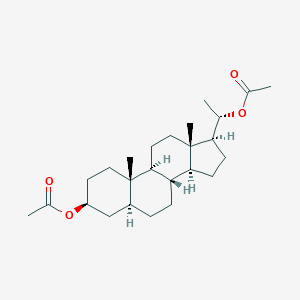

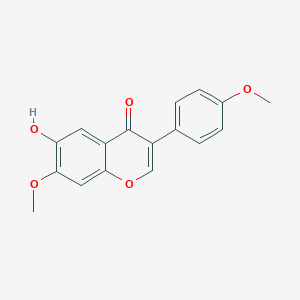

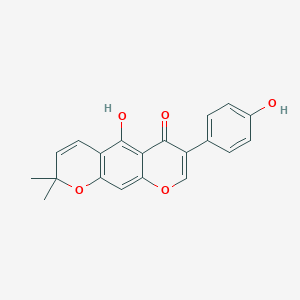

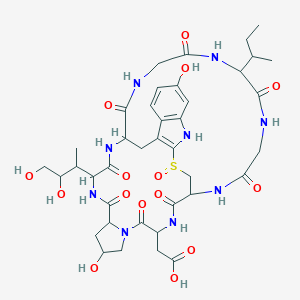

Feasible Synthetic Routes

Q1: What is the role of artemisinic acid in artemisinin biosynthesis?

A1: Artemisinic acid is considered a crucial precursor in the biosynthetic pathway of artemisinin. Research suggests that dihydroartemisinic acid, derived from artemisinic acid, is a late-stage precursor to artemisinin. [] This conversion involves a series of enzymatic and non-enzymatic reactions, including oxidation and cyclization steps. [, ]

Q2: How is artemisinic acid produced commercially?

A2: While artemisinic acid can be extracted from Artemisia annua plants, its low natural abundance poses a challenge for commercial production. A breakthrough came with the development of engineered yeast strains capable of producing artemisinic acid via fermentation. [, ] This approach, coupled with chemical conversion methods, offers a promising alternative for a sustainable and cost-effective artemisinin supply. []

Q3: Can artemisinic acid production in Artemisia annua be influenced by environmental factors?

A3: Yes, environmental factors significantly impact artemisinic acid levels in Artemisia annua. Studies have shown that nutrient deficiency, particularly potassium deficiency, can increase artemisinic acid concentration in the leaves. [] Additionally, geographical location and soil type play a crucial role in shaping the chemical profile of the plant, influencing the relative abundance of artemisinic acid and other related compounds. [, ]

Q4: What is the molecular formula and weight of artemisinic acid?

A4: The molecular formula of artemisinic acid is C15H22O2, and its molecular weight is 234.34 g/mol. [, ]

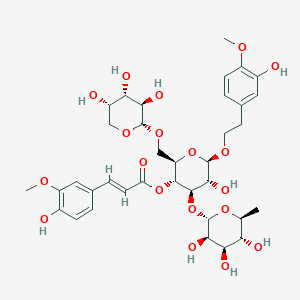

Q5: Can the structure of artemisinic acid be modified to alter its biological activity?

A6: Yes, structural modifications of artemisinic acid can influence its biological activity. For instance, researchers have synthesized artemisinic acid-derived glycoconjugates and evaluated their anticancer activity. [] These modifications demonstrate the potential for developing novel derivatives with enhanced therapeutic properties. []

Q6: What are the challenges associated with the chemical conversion of artemisinic acid to artemisinin?

A6: Converting artemisinic acid to artemisinin requires constructing a complex molecule with high yield and scalability. Traditional methods were often inefficient and expensive. Recent research focuses on continuous-flow synthesis, utilizing photochemical transformations and multi-injection reactor platforms to improve the efficiency and cost-effectiveness of the conversion process. [, ]

Q7: Does artemisinic acid possess antimalarial activity?

A7: While artemisinic acid exhibits some antimalarial activity, it is significantly less potent than artemisinin. [] Research suggests that artemisinic acid itself might not be the primary active compound against malaria parasites. Instead, its importance lies in being a precursor to more potent derivatives like artemisinin. []

Q8: What other biological activities have been reported for artemisinic acid?

A8: Besides its role in artemisinin biosynthesis, artemisinic acid demonstrates a range of pharmacological activities. Studies have shown its potential as an anti-tumor agent, inhibiting the growth of breast cancer cells and angiogenesis. [, ] Furthermore, artemisinic acid exhibits anti-inflammatory properties, attenuating symptoms of chronic urticaria in mice models and inhibiting mast cell degranulation. []

Q9: What are the implications of using plant cell cultures for artemisinic acid biotransformation?

A9: Utilizing plant cell cultures for artemisinic acid biotransformation offers a controllable and sustainable approach for producing novel derivatives. Researchers have successfully used cell suspension cultures of various plant species, like Catharanthus roseus, Cephalotaxus fortunei, and Averrhoa carambola, to biotransform artemisinic acid into diverse compounds with potential medicinal properties. [, , ] This approach opens avenues for exploring the enzymatic capabilities of different plant species and discovering new bioactive compounds.

Q10: What are the future directions for research on artemisinic acid?

A10: Future research on artemisinic acid can focus on:

- Optimizing the production of artemisinic acid in engineered yeast and exploring alternative microbial platforms for increased yield and cost-effectiveness. [, ]

- Developing efficient and sustainable chemical conversion methods to synthesize artemisinin and other valuable derivatives from artemisinic acid. []

- Investigating the detailed molecular mechanisms underlying the diverse biological activities of artemisinic acid, including its anti-tumor, anti-inflammatory, and potential antimicrobial properties. []

- Exploring the potential of artemisinic acid as a chiral synthon for developing novel pharmaceutical compounds with improved efficacy and safety profiles. []

- Investigating the impact of environmental factors and agricultural practices on the yield and quality of artemisinic acid in Artemisia annua for optimizing its cultivation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B190523.png)